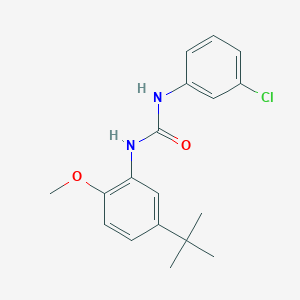![molecular formula C27H26Cl2N2O2S B4850703 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B4850703.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK is activated in response to a variety of cellular stresses that deplete ATP levels, such as exercise, hypoxia, and nutrient deprivation. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, and decreased protein synthesis, lipogenesis, and gluconeogenesis.
Mechanism of Action
A-769662 binds to the allosteric site of the N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide α subunit, which is distinct from the site of AMP binding. A-769662 induces conformational changes in the α subunit, leading to increased phosphorylation of the Thr172 residue by the upstream kinases LKB1 and CaMKKβ. Phosphorylation of Thr172 activates N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide by exposing the catalytic site of the α subunit and promoting the binding of substrates.
Biochemical and Physiological Effects:
Activation of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide by A-769662 leads to a variety of biochemical and physiological effects, including:
- Increased glucose uptake and utilization by promoting translocation of glucose transporters to the plasma membrane and stimulating glycolysis and mitochondrial oxidative phosphorylation.
- Increased fatty acid oxidation and ketogenesis by promoting the expression and activity of enzymes involved in β-oxidation and ketone body synthesis.
- Decreased lipogenesis and triglyceride synthesis by inhibiting the expression and activity of enzymes involved in fatty acid synthesis and esterification.
- Decreased protein synthesis and cell growth by inhibiting the activity of the mTORC1 pathway and promoting autophagy and lysosomal degradation.
- Increased mitochondrial biogenesis and function by promoting the expression and activity of transcription factors and coactivators involved in mitochondrial biogenesis and oxidative metabolism.
- Decreased inflammation and oxidative stress by inhibiting the activation of NF-κB and NLRP3 inflammasome and promoting the expression and activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
A-769662 has several advantages and limitations for lab experiments, including:
Advantages:
- A-769662 is a highly specific and potent activator of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide, with an EC50 value of 0.8 μM in vitro and 9 mg/kg in vivo.
- A-769662 is cell-permeable and stable in culture media and serum, and can be used at low concentrations (0.1-10 μM) without cytotoxicity or off-target effects.
- A-769662 can be used to activate N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide in various cell types and animal models, and can be administered orally or intraperitoneally.
- A-769662 can be used to study the acute and chronic effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide activation, and can be combined with other pharmacological or genetic tools to investigate the downstream signaling pathways and physiological outcomes of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide activation.
Limitations:
- A-769662 is a synthetic compound that may have different pharmacokinetics and pharmacodynamics than endogenous N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide activators, such as AMP and ADP.
- A-769662 may have off-target effects on other proteins or pathways, especially at high concentrations or prolonged exposure.
- A-769662 may induce adaptive responses or compensatory mechanisms that limit the efficacy or specificity of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide activation, such as upregulation of other metabolic regulators or downregulation of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide subunits or kinases.
- A-769662 may have species-specific or tissue-specific effects that require careful interpretation and validation.
Future Directions
There are several future directions for the research and development of A-769662 and related compounds, including:
- Optimization of the pharmacokinetic and pharmacodynamic properties of A-769662, such as increasing the bioavailability, half-life, and tissue distribution of the compound, and reducing the off-target effects and toxicity.
- Identification of the molecular mechanisms and downstream targets of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide activation by A-769662, such as the role of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide in epigenetic regulation, mitochondrial quality control, and autophagy.
- Validation of the therapeutic potential of A-769662 and related compounds in various disease models, such as diabetes, obesity, cancer, neurodegeneration, and cardiovascular disease.
- Development of new chemical probes and screening assays to discover novel N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide activators and inhibitors, and to elucidate the structure-activity relationships and binding modes of these compounds.
- Integration of A-769662 and related compounds with other pharmacological or genetic tools to dissect the complex signaling networks and metabolic pathways that regulate cellular energy homeostasis.
Scientific Research Applications
A-769662 has been widely used as a tool compound to study the physiological and pathological functions of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide in vitro and in vivo. A-769662 has been shown to activate N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide in various cell types, including hepatocytes, myotubes, adipocytes, and neurons, and in various animal models, including mice, rats, and zebrafish. A-769662 has been used to investigate the role of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide in glucose and lipid metabolism, insulin sensitivity, inflammation, cancer, neurodegeneration, and aging.
properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2N2O2S/c28-21-5-6-23(22(29)10-21)33-14-16-1-3-20(4-2-16)25(32)31-26-30-24(15-34-26)27-11-17-7-18(12-27)9-19(8-17)13-27/h1-6,10,15,17-19H,7-9,11-14H2,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZSYFRRZSQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)COC6=C(C=C(C=C6)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(4-isopropylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4850621.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4850623.png)
![6-ethyl-N-(3-methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4850630.png)
![6,6-dimethyl-2-[(4-nitrobenzyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4850633.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B4850640.png)
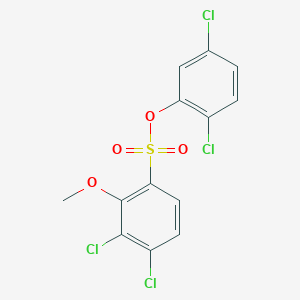
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4850665.png)
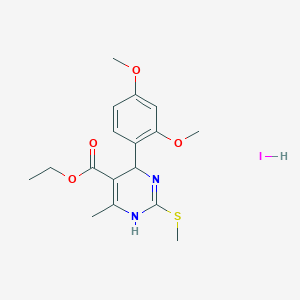
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4850686.png)
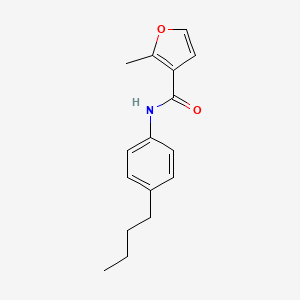
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4850696.png)
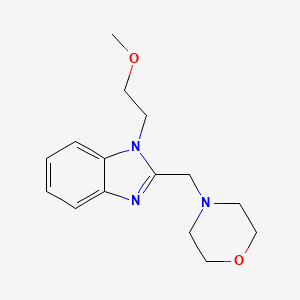
![2-mercapto-5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850702.png)
